Product packaging for 5-Mercaptooxindole(Cat. No.:CAS No. 794521-56-5)

5-Mercaptooxindole

Cat. No.: B2646245
CAS No.: 794521-56-5
M. Wt: 165.21
InChI Key: LHKRRKGHLHHDGS-UHFFFAOYSA-N
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Description

5-Mercaptooxindole is a specialized oxindole derivative of significant interest in medicinal chemistry and drug discovery research. The oxindole core is a privileged scaffold in the design of biologically active compounds, known for its ability to mimic peptide structures and bind reversibly to proteins . Researchers value this structure for developing novel therapeutic agents, particularly in the exploration of anti-inflammatory compounds. Studies on related indole-2-one structures have shown promise in inhibiting the release of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting a potential mechanism of action for this chemical class in modulating inflammatory pathways . This compound serves as a versatile building block for the synthesis of more complex molecules. It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NOS B2646245 5-Mercaptooxindole CAS No. 794521-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-sulfanyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-8-4-5-3-6(11)1-2-7(5)9-8/h1-3,11H,4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKRRKGHLHHDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794521-56-5
Record name 5-sulfanyl-2,3-dihydro-1H-indol-2-one
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Advanced Synthetic Methodologies for 5 Mercaptooxindole and Its Analogues

Direct Functionalization Strategies for Thiol Group Introduction at the 5-Position

Directly converting a C-H bond on the benzene (B151609) ring of the oxindole (B195798) core into a C-S bond represents a highly atom-economical approach. While functionalization at the C3 position is more common, several strategies can be envisioned for the regioselective introduction of a thiol group at the C5 position. chim.itmdpi.com

Nucleophilic Substitution Approaches

Direct nucleophilic substitution of a hydrogen atom on an unactivated aromatic ring is challenging. However, this transformation can be achieved if the ring is sufficiently electron-deficient or if a leaving group is present. For instance, a metal-free nucleophilic vinylic substitution (SNV) of nitroolefins using thiols has been described for the synthesis of 3-alkenyl oxindoles, proceeding through a Michael addition/elimination pathway. researchgate.net While this applies to the C3 position, analogous strategies for the C5 position typically require a pre-installed leaving group, such as a halogen, which falls under multi-step synthesis protocols. google.com

Thiolation Reactions via Directed Ortho Metallation

Directed ortho metallation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with an appropriate sulfur-based electrophile (e.g., elemental sulfur, disulfides, or sulfonyl chlorides) to introduce the desired functionality.

For 5-mercaptooxindole synthesis, a DMG would need to be installed at the C4 or C6 position to direct metallation to C5. The amide moiety of the oxindole ring itself can act as a DMG, although it typically directs functionalization to the C7 position. organic-chemistry.orgnih.gov The application of DoM provides a theoretical pathway to 5-thio-substituted oxindoles, contingent on the strategic placement of a suitable DMG. nih.govuwindsor.ca

Palladium-Catalyzed C-S Bond Formation Methodologies

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for C-S bond formation. rsc.org Palladium catalysis, in particular, offers versatile methods for coupling aryl halides with thiols. iupac.orgresearchgate.netnih.gov The synthesis of 5-thioether oxindoles can be achieved by coupling a 5-halo-oxindole (e.g., 5-bromo- or 5-iodooxindole) with a thiol or thiolate salt. These reactions often exhibit high functional group tolerance and yield. researchgate.net

While direct C-H activation and subsequent thiolation at the C5 position of oxindole is less documented than at other positions, related methodologies exist. For example, iron-catalyzed C-H sulfenylation of oxindoles with aryl thiols has been reported for the C3 position. mdpi.com Furthermore, Pd-catalyzed dehydrogenative coupling has been noted for C5-selective functionalization of oxindole dimers with catechols. chim.it These precedents suggest the potential for developing a direct Pd-catalyzed C5-thiolation of the oxindole core.

Multi-Step Organic Synthesis Routes to the this compound Core

Multi-step synthesis provides a reliable and scalable approach to this compound, often starting from unsubstituted oxindole. A well-established and high-yielding method involves electrophilic aromatic substitution followed by reduction.

A common route begins with the chlorosulfonylation of oxindole. wordpress.com Treatment of oxindole with chlorosulfonic acid at elevated temperatures yields 2-oxoindoline-5-sulfonyl chloride. wordpress.com This intermediate is then reduced to the target this compound. A highly effective method for this reduction utilizes triphenylphosphine (B44618) in a solvent like dichloromethane, followed by a water quench and reflux, affording the desired product in excellent yield. wordpress.comnih.gov

Table 1: Two-Step Synthesis of this compound from Oxindole wordpress.com
StepStarting MaterialReagents and ConditionsIntermediate/ProductYield
1OxindoleChlorosulfonic acid, 70°C, 2h2-Oxoindoline-5-sulfonyl chloride95%
22-Oxoindoline-5-sulfonyl chlorideTriphenylphosphine, Dichloromethane; then H₂O, refluxThis compound~90% (reported) nih.gov

In the synthesis of complex molecules, the thiol group may be protected to avoid undesired side reactions. For example, in the synthesis of the pharmaceutical agent AZD4407, a protected 5-mercapto-1-methyl-1,3-dihydro-indol-2-one derivative bearing a leaving group on the sulfur atom was used as a key intermediate. acs.orgcolab.wsacs.org

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral centers in oxindole derivatives is of great interest due to their prevalence in bioactive molecules. The C3 position of the oxindole ring is a common site for introducing chirality, often resulting in spirocyclic structures or 3,3-disubstituted derivatives.

Methodologies for the diastereoselective synthesis of spirooxindoles are well-developed and can be applied to substrates already containing the 5-mercapto group. rsc.orgacs.orgacs.org These methods include:

1,3-Dipolar Cycloadditions: Three-component reactions involving an isatin, an amino acid, and a dipolarophile can generate complex spirooxindole-pyrrolidine/pyrrolothiazole systems with high diastereoselectivity. beilstein-journals.orgki.se

Formal [4+1] Annulation: The reaction of 3-chlorooxindoles with imines can yield dihydrobenzofuran spirooxindoles with excellent diastereoselectivity. acs.org

Organocatalysis: Solvent-controlled diastereodivergent cyclization reactions have been developed to synthesize different spiro-oxindole diastereoisomers from the same starting materials by simply changing the solvent. researchgate.net

While many enantioselective methods focus on modifying the C3 position, these strategies can be integrated into syntheses starting from this compound or its derivatives. researchgate.netrsc.org For instance, an enantioselective nucleophilic vinylic substitution could be performed on a substrate derived from this compound to install a chiral 3-alkenyl side chain. researchgate.net The development of catalytic asymmetric methods that generate chiral products with high enantiomeric excess (>99% ee) is a key area of research. nih.gov

Strategies for Functionalization and Derivatization of the Oxindole Ring System

This compound is a versatile building block with multiple reactive sites that allow for extensive derivatization. chim.itacs.orgnih.gov

Thiol Group (C5): The mercapto group is a soft nucleophile, readily undergoing S-alkylation or S-arylation to form a wide variety of thioethers. This is exemplified in the synthesis of complex drug candidates where the sulfur atom is used as a linkage point. acs.orgcolab.wsacs.org

Methylene (B1212753) Group (C3): The C3 position is activated by the adjacent carbonyl group and is the most common site for functionalization.

Knoevenagel Condensation: The C3 methylene group can react with aldehydes and ketones in the presence of a base (like piperidine) to form 3-ylideneoxindoles. This reaction has been used to condense this compound with various aldehydes to create compounds with potential antitumor activity. nih.gov Similarly, 5-fluoro-2-oxindole derivatives are condensed with aldehydes to produce α-glucosidase inhibitors. frontiersin.orgnih.gov

Michael Addition: The resulting 3-ylideneoxindoles are excellent Michael acceptors for the introduction of further substituents at the C3-position.

Direct C-S Coupling: Methods exist for the direct cross-coupling of thiols with the C3 C(sp³)-H bond to form 3-thiooxindoles. researchgate.net

Amide Nitrogen (N1): The nitrogen atom can be functionalized via N-alkylation or N-arylation after deprotonation with a suitable base. This modification is often used to modulate the physicochemical properties of the final compound. acs.orgacs.org

These functionalization handles make this compound a valuable platform for generating diverse molecular libraries for drug discovery and materials science.

Modifications at the C-3 Position

The C-3 position of the oxindole ring is a primary site for introducing structural diversity, which can significantly influence the biological activity of its derivatives. One common strategy involves the direct introduction of a substituent that can serve as a handle for further functionalization. For instance, the reaction of certain indole (B1671886) derivatives under Swern oxidation conditions can lead to the introduction of a chlorine atom at the C-3 position of the newly formed oxindole ring. colab.wsresearchgate.net This halogenated intermediate is a versatile precursor for subsequent nucleophilic substitution reactions, allowing the installation of a wide array of functional groups.

In the development of specific therapeutic agents, such as ghrelin receptor agonists based on the SM-130686 scaffold, extensive structure-activity relationship (SAR) studies have focused on the C-3 position. researchgate.net The modification of aromatic substituents attached to the C-3 carbon has led to the discovery of analogues with subnanomolar binding affinities. colab.wsresearchgate.net These modifications highlight the critical role of the C-3 substituent in modulating the interaction of the molecule with its biological target. Another approach involves the oxidative rearrangement of indole precursors using reagents like N-bromosuccinimide to form spirooxindoles, where the C-3 position becomes a spirocyclic center, a structural motif found in several natural products. researchgate.net

N-Substitution Approaches for Modulating Electronic and Steric Properties

Modification at the N-1 position of the this compound core is a key strategy for modulating the electronic and steric properties of the molecule. The nitrogen atom's lone pair of electrons contributes to the aromaticity and reactivity of the ring system, and its substitution can influence properties such as solubility, metabolic stability, and receptor-binding orientation.

A prevalent modification is N-alkylation, most notably N-methylation. In the synthesis of complex molecules like AZD4407, a key intermediate is a protected 5-mercapto-1-methyl-1,3-dihydro-indol-2-one derivative. colab.wsresearchgate.netacs.org The introduction of the methyl group at the N-1 position serves to alter the compound's physicochemical profile. The synthesis of such N-substituted derivatives typically involves the alkylation of an N-H precursor using an appropriate alkyl halide or other electrophile under basic conditions. This step is often performed early in the synthetic sequence on a protected oxindole core before the elaboration of other positions.

Table 1: Methodologies for C-3 and N-1 Functionalization of this compound Analogues

Position Modification Strategy Reagents/Conditions Purpose Example Intermediate/Target
C-3 Halogenation Swern Oxidation (DMSO, Oxalyl Chloride) Introduce a leaving group for further substitution. colab.wsresearchgate.net 3-Chloro-oxindole derivatives
C-3 Spirocyclization N-Bromosuccinimide (NBS) Create complex spirocyclic architectures. researchgate.net Spirooxindole natural product analogues
C-3 Aryl Group Modification Various cross-coupling or substituent modifications Optimize biological activity (e.g., receptor binding). colab.wsresearchgate.net SM-130686 analogues
N-1 N-Alkylation (e.g., Methylation) Alkyl halide (e.g., Methyl iodide), Base Modulate electronic/steric properties, solubility. researchgate.netacs.org 5-Mercapto-1-methyl-1,3-dihydro-indol-2-one

Side Chain Elaboration and Conjugation Chemistry of the Thiol Group

The thiol group at the C-5 position is a highly versatile functional handle for side chain elaboration and conjugation. Its nucleophilicity allows for a range of chemical transformations to attach various moieties.

A primary elaboration strategy is the formation of thioethers through S-alkylation or S-arylation. Efficient protocols have been developed for this purpose, including the reaction of the thiol with organometallic species. For example, the synthesis of AZD4407 involves the reaction of a lithiated thiophene (B33073) derivative with a protected this compound that has a leaving group on the sulfur atom. researchgate.netacs.org A more general method for forming aryl sulfides involves the in-situ generation of a sulfenyl chloride from the thiol using N-chlorosuccinimide (NCS), which then reacts with an arylzinc or Grignard reagent to yield the desired thioether. acs.org

The thiol group is also amenable to modern conjugation chemistry. The thiol-maleimide Michael addition is a highly efficient and specific "click chemistry" reaction used to link molecules under mild conditions. qvquality.com This involves the reaction of the thiol on the this compound with a maleimide-functionalized molecule (e.g., a peptide, a fluorescent dye, or a polymer). qvquality.com For such reactions to proceed efficiently, the thiol must be in its reduced state. If disulfide bonds have formed via oxidation, a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) is used to regenerate the reactive free thiol prior to conjugation. qvquality.com To enable more complex or sequential modifications, the thiol can be temporarily masked with a protecting group, such as a sec-isoamyl mercaptan (SIT) group, which can be removed under specific, mild reducing conditions. d-nb.info

Table 2: Strategies for Thiol Group Elaboration and Conjugation

Reaction Type Key Reagents Product Key Features
Thioether Formation Organometallic reagents (e.g., organolithiums) on a sulfur-activated oxindole. researchgate.netacs.org Heteroaryl thioethers Forms C-S bonds for complex molecule assembly.

| Diaryl Sulfide Synthesis | 1. N-Chlorosuccinimide (NCS) 2. Arylzinc or Grignard reagents. acs.org | Diaryl thioethers | Mild, one-pot procedure tolerant of various functional groups. | | Thiol-Maleimide Conjugation | Maleimide-functionalized molecules, TCEP (if needed). qvquality.com | Thioether-linked conjugates | High-yielding, specific "click" reaction for bioconjugation. | | Thiol Protection/Deprotection | Protecting groups (e.g., SIT), mild reducing agents (e.g., DTT). d-nb.info | Reversible protected thiol | Allows for orthogonal synthesis and sequential modifications. |

Development of Efficient and Scalable Synthetic Protocols for Research Applications

The availability of this compound for research relies on efficient and scalable synthetic protocols. A well-documented laboratory-scale synthesis starts with the readily available compound oxindole. wordpress.com The first step is an electrophilic aromatic substitution, specifically a chlorosulfonation reaction. Solid oxindole is carefully added to cooled chlorosulfonic acid, which introduces a chlorosulfonyl group (-SO₂Cl) at the C-5 position of the oxindole ring. wordpress.com

The resulting 5-(chlorosulfonyl)oxindole intermediate is then subjected to a reduction reaction to convert the sulfonyl chloride into the desired thiol. A common and effective method for this transformation is the use of triphenylphosphine in a solvent like dichloromethane. wordpress.com The triphenylphosphine reduces the sulfonyl chloride to the mercaptan. Careful control of reaction conditions, particularly the use of anhydrous solvents, is crucial in this step to prevent the formation of the corresponding symmetric disulfide as a significant byproduct. wordpress.com Following the reduction, an acidic workup precipitates the final this compound product, which can be isolated by filtration. wordpress.com

Beyond the synthesis of the parent compound, significant process research has been directed towards the scalable synthesis of complex analogues. The multi-step syntheses for compounds like AZD4407 have been specifically designed and optimized for large-scale manufacture, focusing on efficiency, safety, and the use of readily available starting materials. researchgate.netacs.orgresearchgate.net These developed routes often employ Grignard reactions and metal-catalyzed couplings that are amenable to industrial-scale production. researchgate.net

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 5 Mercaptooxindole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. msu.edufilab.fr It relies on the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C, to map the chemical environments of atoms within a molecule. filab.frlibretexts.org

Proton NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of 5-Mercaptooxindole, distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the amine (NH) proton, and the thiol (SH) proton are expected.

The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. libretexts.org Protons attached to or near electronegative atoms or aromatic rings are deshielded and appear at higher chemical shifts (downfield). libretexts.org The integration of each signal is proportional to the number of protons it represents. libretexts.org Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets), providing information about the connectivity of atoms. libretexts.org

Table 1: Hypothetical ¹H NMR Data for this compound This table is based on general principles of NMR spectroscopy and may not represent experimentally observed values.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.5 Singlet 1H NH
~7.2-7.0 Multiplet 3H Aromatic CH
~3.5 Singlet 2H CH₂
~3.3 Singlet 1H SH

Carbon-13 NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. scienceready.com.au Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it easier to distinguish individual carbon signals. libretexts.org

The chemical shift of a carbon atom is influenced by the electronegativity of attached atoms and its hybridization state. libretexts.orglibretexts.org Carbonyl carbons and aromatic carbons appear at significantly downfield shifts. libretexts.org

Table 2: Hypothetical ¹³C NMR Data for this compound This table is based on general principles of NMR spectroscopy and may not represent experimentally observed values.

Chemical Shift (δ, ppm) Assignment
~175 C=O (Amide)
~140-120 Aromatic C
~36 CH₂

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering deeper insights into the molecular structure.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows couplings between protons, typically those on adjacent carbons. oxinst.com Cross-peaks in a COSY spectrum connect protons that are spin-spin coupled, helping to establish the connectivity of proton networks within the molecule. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached. youtube.com Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular weight of a compound with high accuracy. researchgate.net This allows for the unambiguous determination of the elemental formula. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. researchgate.net Techniques like electrospray ionization (ESI) are often used to gently ionize the molecule, producing a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) from which the exact mass can be calculated. iitb.ac.in This accurate mass measurement is crucial for confirming the identity of this compound and distinguishing it from potential isomers or impurities.

Infrared (IR) and Raman Spectroscopic Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.commt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. mt.com Specific functional groups absorb at characteristic frequencies, creating a unique "fingerprint" spectrum. mt.com For this compound, key vibrational bands would include:

N-H stretching of the amide group.

C=O stretching of the amide carbonyl group.

C-H stretching of the aromatic and methylene groups.

S-H stretching of the thiol group.

C=C stretching of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). mdpi.com The resulting spectrum also reveals information about molecular vibrations. mdpi.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. edinst.com This often makes Raman a better technique for observing non-polar bonds and symmetric vibrations, such as the C-S bond in the thiol group and the C=C bonds in the aromatic ring.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound This table presents typical frequency ranges for the expected functional groups.

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H (Amide) Stretching 3300-3100
C=O (Amide) Stretching 1700-1650
Aromatic C-H Stretching 3100-3000
Aliphatic C-H Stretching 3000-2850
S-H Stretching 2600-2550
C=C (Aromatic) Stretching 1600-1450

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

The isolation, purification, and subsequent assessment of the purity of this compound are critical steps following its synthesis to ensure the compound is free from starting materials, reagents, and byproducts. Chromatographic techniques are indispensable for these purposes, offering high-resolution separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase. The selection of a specific chromatographic method and its operational parameters is contingent upon the physicochemical properties of this compound, particularly its polarity, which is influenced by the thiol (-SH) and lactam (-NH-C=O) functional groups.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of a wide array of organic compounds, including heterocyclic molecules like this compound. Its high resolution, speed, and sensitivity make it suitable for both quantitative purity assessment and preparative isolation. kcl.ac.ukshodex.com

Instrumentation and Methodology

A standard HPLC system for the analysis of this compound would comprise a pump to deliver the mobile phase, an injector, a column where the separation occurs, a detector, and a data acquisition system. shodex.com Reversed-phase HPLC (RP-HPLC) is the most probable mode of separation for this compound, given its moderate polarity. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. chemmethod.comhplc.eu

The thiol group in this compound is susceptible to oxidation, which can lead to the formation of disulfides. Therefore, it is often beneficial to use a mobile phase with a slightly acidic pH to maintain the thiol in its reduced state. The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can help achieve this and also improve peak shape by minimizing interactions between the analyte and any residual silanol (B1196071) groups on the stationary phase. microbenotes.com

For the detection of this compound, a UV detector is commonly employed, as the oxindole (B195798) chromophore exhibits strong absorbance in the UV region. The selection of the detection wavelength is optimized to achieve the highest sensitivity for the compound. chemmethod.com In cases where higher specificity and structural information are required, HPLC can be coupled with a mass spectrometer (HPLC-MS). acs.org

Table 1: Illustrative HPLC Conditions for Analysis of Oxindole Derivatives

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table presents a hypothetical set of starting conditions for the HPLC analysis of this compound, based on established methods for related compounds. Actual retention times would need to be determined experimentally.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. libretexts.orguad.ac.id For this compound, TLC can quickly indicate the success of a synthesis by showing the disappearance of starting materials and the appearance of a new spot corresponding to the product.

Methodology and Purity Assessment

In a typical TLC analysis, a small spot of a solution containing the sample is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. niscpr.res.in The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and as it passes over the sample spot, the components of the sample are partitioned between the stationary phase and the mobile phase. acs.org

The separation is based on polarity. Since silica gel is polar, nonpolar compounds will travel further up the plate (higher R_f value), while polar compounds will interact more strongly with the silica gel and travel shorter distances (lower R_f value). wisc.eduglobalconference.info The R_f (retardation factor) value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org

R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)

For this compound, a moderately polar compound, a mobile phase of intermediate polarity, such as a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone), would likely provide good separation. researchgate.net Visualization of the spots can be achieved under UV light (254 nm), as the oxindole ring is UV-active, or by staining with a developing agent like potassium permanganate, which reacts with the thiol group. niscpr.res.in

The following table provides examples of solvent systems and hypothetical R_f values for compounds with polarities similar to this compound on a silica gel TLC plate.

Table 2: Representative TLC Data for Polar Heterocyclic Compounds

Solvent System (v/v)Compound TypeHypothetical R_f Value
Hexane : Ethyl Acetate (1:1)Moderately Polar Heterocycle0.45
Dichloromethane : Acetone (9:1)Polar Aromatic Compound0.50
Ethyl AcetatePolar Heterocycle with H-bonding0.60

This table illustrates potential R_f values for a compound like this compound. The optimal solvent system and actual R_f value must be determined experimentally.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. microbenotes.comtanta.edu.eg Direct analysis of this compound by GC can be challenging due to its polarity and the presence of the active thiol and lactam protons, which can lead to poor peak shape (tailing) and potential thermal degradation in the hot injection port. unt.edu

Derivatization and Analytical Conditions

To overcome these challenges, derivatization is often employed to convert the polar functional groups into less polar, more volatile, and more thermally stable derivatives. researchgate.net For this compound, a common derivatization strategy would be silylation, which replaces the active protons on the thiol and lactam nitrogen with trimethylsilyl (B98337) (TMS) groups. This reduces the polarity and hydrogen-bonding capacity of the molecule, leading to improved chromatographic performance.

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, which can be a nonpolar or polar liquid coated on the inner wall. Separation occurs based on the boiling points and polarities of the derivatized analytes. microbenotes.com

A Flame Ionization Detector (FID) is a common detector for GC analysis of organic compounds. For enhanced sensitivity and structural information, GC is frequently coupled with a Mass Spectrometer (GC-MS), which can provide the mass spectrum of each separated component, aiding in its identification. researchgate.net

The table below outlines typical conditions that could be used for the GC-MS analysis of a derivatized oxindole compound.

Table 3: Exemplary GC-MS Conditions for Analysis of Derivatized Oxindoles

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium at 1 mL/min
Injection Port Temp. 250 °C
Oven Program 100 °C (2 min), then ramp to 280 °C at 10 °C/min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This table provides a general method for the GC-MS analysis of a silylated compound analogous to this compound. The retention time and mass fragmentation pattern would be specific to the derivatized this compound and would need to be determined experimentally.

Chemical Reactivity and Mechanistic Organic Chemistry of 5 Mercaptooxindole

Redox Chemistry of the Thiol Moiety

The thiol (-SH) group is the dominant player in the redox chemistry of 5-mercaptooxindole. Its ability to undergo oxidation-reduction reactions is central to its biological and chemical functions.

Oxidation Pathways and Disulfide Formation

The oxidation of the thiol group in this compound can proceed through several pathways, largely dependent on the nature and strength of the oxidizing agent. A primary and crucial reaction is the oxidation to form a disulfide bond (-S-S-). This process involves the coupling of two thiol molecules, each losing a hydrogen atom and forming a covalent bond between their sulfur atoms. researchgate.netwikipedia.org This dimerization results in the formation of 5,5'-disulfanediylbis(indolin-2-one).

2 R-SH → R-S-S-R + 2H⁺ + 2e⁻

Under stronger oxidizing conditions, the sulfur atom can be further oxidized to higher oxidation states, forming sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). bhu.ac.in

Oxidation State of SulfurFunctional Group
-2Thiol (R-SH)
-1Disulfide (R-S-S-R)
0Sulfenic Acid (R-SOH)
+2Sulfinic Acid (R-SO₂H)
+4Sulfonic Acid (R-SO₃H)

Role in Biological Redox Processes

In biological systems, the thiol group, such as the one in this compound, can participate in redox cycling. This involves the reversible oxidation and reduction of the thiol moiety. acs.org The thiol-disulfide interchange is a fundamental process in maintaining the cellular redox state and is often mediated by enzymes. nih.gov For instance, the thiol group can act as an antioxidant by quenching reactive oxygen species (ROS), thereby becoming oxidized to a disulfide or other oxidized sulfur species. nih.gov These oxidized forms can then be reduced back to the thiol by cellular reducing agents like glutathione (B108866). This cycling allows the molecule to participate in signaling pathways that are regulated by cellular redox potential. nih.govrsc.org

Nucleophilic Properties of the Thiol Group

The sulfur atom of the thiol group in this compound is highly nucleophilic, a characteristic that defines a significant portion of its reactivity. Thiols are generally more nucleophilic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom. masterorganicchemistry.combeilstein-journals.org This nucleophilicity is further enhanced upon deprotonation to the thiolate anion (R-S⁻).

Reactions with Electrophiles

The nucleophilic thiol or thiolate can readily react with a variety of electrophiles. A common reaction is S-alkylation, where the thiol displaces a leaving group from an alkyl halide in an Sₙ2 reaction to form a thioether. masterorganicchemistry.comrsc.org

R-SH + R'-X → R-S-R' + HX (where X is a halide)

This reactivity allows for the straightforward derivatization of the this compound at the sulfur atom, enabling the synthesis of a diverse range of analogs with modified properties.

Michael Addition Reactions

The thiolate anion of this compound is a soft nucleophile, making it an excellent candidate for Michael addition (conjugate addition) reactions. In this type of reaction, the thiolate adds to the β-carbon of an α,β-unsaturated carbonyl compound. This reaction is highly efficient for forming carbon-sulfur bonds under mild conditions. bhu.ac.in

The general mechanism involves the attack of the thiolate on the electrophilic double bond, leading to the formation of a new C-S bond and an enolate intermediate, which is subsequently protonated.

Electrophilic and Nucleophilic Sites of the Oxindole (B195798) Ring System

The oxindole ring itself is a versatile chemical entity with multiple sites susceptible to both electrophilic and nucleophilic attack. researchgate.net The reactivity of the ring system is influenced by the presence of the lactam functionality and the fused benzene (B151609) ring.

The primary reactive sites on the oxindole core are:

The Nitrogen Atom: The N-H proton of the lactam is acidic and can be removed by a strong base to generate an N-anion. This makes the nitrogen atom a potent nucleophilic site, allowing for N-alkylation or N-acylation. bhu.ac.inthieme-connect.com

The C-3 Position: The methylene (B1212753) group at the C-3 position is flanked by a carbonyl group and an aromatic ring, making the C-3 protons acidic. Deprotonation at this position generates a nucleophilic enolate, which can react with various electrophiles. rsc.org This site is crucial for the synthesis of 3,3-disubstituted oxindoles.

The Aromatic Ring: The benzene portion of the oxindole can undergo electrophilic aromatic substitution. The directing effect of the existing substituents, including the lactam ring and the 5-mercapto group, will determine the position of substitution. In the parent indole (B1671886) system, electrophilic substitution preferentially occurs at C-3. wikipedia.orgbhu.ac.in When the C-3 position is blocked, substitution can occur at other positions, with C-5 being a common site of attack. wikipedia.org The electron-donating nature of the thiol group at the 5-position would be expected to activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions (C-4 and C-6).

Site on Oxindole RingType of ReactivityCommon Reactions
N-1 AtomNucleophilic (after deprotonation)N-alkylation, N-acylation
C-3 PositionNucleophilic (as enolate)Alkylation, Aldol (B89426) condensation
Aromatic Ring (C4, C6, C7)Susceptible to Electrophilic AttackHalogenation, Nitration, Friedel-Crafts reactions

The interplay of these reactive sites makes this compound a versatile building block for the synthesis of complex heterocyclic compounds.

Tautomerism Studies and Their Influence on Reactivity Profiles

The reactivity of this compound is profoundly influenced by its capacity to exist in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, and in the case of this compound, two primary equilibria are at play: the lactam-lactim tautomerism of the oxindole ring and the thiol-thione tautomerism of the sulfur-containing substituent.

The oxindole core can exist as a lactam (amide) or a lactim (hydroxy imine). The lactam form is generally predominant. Concurrently, the 5-mercapto group can exist as a thiol (-SH) or a thione (C=S). The interplay of these forms gives rise to at least four potential tautomers, each with a distinct reactivity profile.

The stability of these tautomers and the position of the equilibrium are sensitive to various factors, including solvent polarity, pH, and temperature. rsc.org In nonpolar solvents, intermolecular hydrogen bonding may favor the enol/thiol forms, whereas polar solvents can stabilize the keto/thione forms. rsc.org

The influence of these tautomeric forms on reactivity is significant:

Nucleophilicity: The thiol tautomer (-SH) is a potent sulfur nucleophile, readily participating in S-alkylation, S-acylation, and Michael addition reactions. Its deprotonation to the thiolate anion (-S⁻) further enhances this nucleophilicity.

Electrophilicity: The lactam form possesses an electrophilic carbonyl carbon at the C2 position.

C3-Position Reactivity: The C3 methylene group is activated by the adjacent carbonyl group, making its protons acidic and susceptible to deprotonation under basic conditions. The resulting enolate is a key intermediate in condensation reactions.

Aromaticity and Substitution: The lactim tautomer possesses a fully aromatic benzene ring, which can influence its participation in electrophilic aromatic substitution reactions, although the electron-donating nature of the hydroxyl and sulfur groups would direct incoming electrophiles.

Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate the relative stabilities of such tautomers, providing insight into which form is likely to be the most abundant and, therefore, the most reactive under given conditions. imist.ma

Mechanistic Investigations of Organic Transformations Involving this compound

Ring-Opening and Ring-Closing Reactions

The oxindole scaffold, including 5-mercapto derivatives, serves as a valuable precursor in reactions that modify the core ring structure.

Ring-Closing Reactions: Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing complex cyclic and polycyclic systems. wikipedia.orgmedwinpublishers.com While direct examples involving this compound are specific to proprietary syntheses, the general methodology involves introducing two terminal alkene chains onto the oxindole core (e.g., at the N1 and C3 positions). The subsequent intramolecular metathesis, typically catalyzed by Grubbs' or Schrock's catalysts, forges a new ring. medwinpublishers.comorganic-chemistry.org This strategy is widely used to synthesize spiro-oxindoles, where a new ring is attached at the C3 position. researchgate.net The reaction proceeds through a metallacyclobutane intermediate, with the driving force often being the release of volatile ethylene. wikipedia.org

Ring-Opening Reactions: Acid-catalyzed ring-opening reactions are characteristic of strained heterocyclic systems like epoxides. libretexts.orglibretexts.org While the oxindole ring itself is relatively stable, derivatives can be designed to undergo ring-opening. For instance, in related heterobicyclic systems, acid catalysis facilitates the protonation of a heteroatom (like oxygen or nitrogen), making it a better leaving group and promoting nucleophilic attack that cleaves a C-O or C-N bond. beilstein-journals.org In the context of this compound, such reactions are less common for the core structure but can be relevant for more complex derivatives or during metabolic processes where enzymatic oxidation might create a more labile intermediate. chemrxiv.org

Condensation and Cycloaddition Reactions

Condensation Reactions: The most common reaction involving the oxindole core is the Knoevenagel-type condensation at the C3 position. The active methylene group at C3 readily condenses with a wide array of aldehydes and ketones, typically under base catalysis (e.g., using piperidine (B6355638) or pyrrolidine). nih.goviupac.org This reaction is a cornerstone for the synthesis of (3-ylidene)oxindole derivatives. The mechanism involves the base-catalyzed formation of an enolate intermediate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the final α,β-unsaturated product. libretexts.org

This method is highly valuable for creating libraries of compounds for biological screening, as the properties of the final molecule can be systematically varied by changing the substituent on the aldehyde or ketone. nih.gov

Interactive Data Table: Knoevenagel Condensation of 5-Substituted Oxindoles

5-SubstituentAldehyde/Ketone PartnerCatalystProductYield (%)Reference
-SH5-(2-(diethylamino)ethyl)-3-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrole-2-carbaldehydePiperidineCompound 15 62% nih.gov
-Br5-(2-(diethylamino)ethyl)-3-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrole-2-carbaldehydePiperidineCompound 4 66% nih.gov
-H5-(2-(diethylamino)ethyl)-3-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrole-2-carbaldehydePiperidineCompound 10 58% nih.gov

Cycloaddition Reactions: Cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition, are fundamental for constructing six-membered rings. mdpi.comlibretexts.org The C2-C3 double bond in (3-ylidene)oxindole derivatives, formed from condensation reactions, can act as a dienophile. Its reactivity is enhanced if the group attached to the exocyclic carbon is electron-withdrawing. Conversely, the oxindole ring system itself is not typically a participant in standard cycloadditions due to its aromatic character. However, inverse electron demand Diels-Alder reactions, where an electron-rich alkene reacts with an electron-poor diene, are a powerful tool in heterocyclic synthesis and could be applied to specialized this compound derivatives. nih.gov

Acid- and Base-Catalyzed Reactions

Acid and base catalysis are fundamental to many of the transformations involving this compound. creative-enzymes.comwikipedia.org

Acid Catalysis: Strong acids catalyze reactions by protonating functional groups, thereby increasing their electrophilicity or turning poor leaving groups into good ones. wikipedia.orgmasterorganicchemistry.com In the context of this compound:

Carbonyl Activation: The carbonyl oxygen at C2 can be protonated, which significantly enhances the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack. This is the key step in acid-catalyzed hydrolysis or alcoholysis of the lactam ring. orgosolver.com

Leaving Group Activation: In derivatives with a hydroxyl group, acid catalysis can protonate the -OH group, converting it into a good leaving group (-OH₂⁺), facilitating substitution or elimination reactions. wikipedia.org

Deprotection/Epimerization: In multi-step syntheses, acid-catalyzed reactions are crucial for removing protecting groups. For example, in the synthesis of the compound AZD4407, a final acid-catalyzed step is used for deprotection and epimerization. acs.orgacs.org

Base Catalysis: Bases catalyze reactions primarily by deprotonating acidic protons, generating potent nucleophiles. youtube.com For this compound:

Enolate Formation: As mentioned, bases are used to deprotonate the C3 position, forming an enolate that is central to aldol and Knoevenagel condensation reactions. iupac.org

N-H Deprotonation: The proton on the nitrogen of the lactam is acidic and can be removed by a strong base. The resulting anion can then be alkylated or acylated.

Thiolate Formation: The thiol proton is the most acidic proton in the molecule. Treatment with a base readily generates the thiolate anion, a powerful nucleophile used in the synthesis of various thioethers. This is a key reaction in C-S bond formation strategies. researchgate.net

Interactive Data Table: Catalysis in the Synthesis of AZD4407 Precursors

Reaction TypeReactantCatalyst/ConditionsFunction of CatalystReference
Grignard Reaction2,4-dibromothiopheneiPrMgClGrignard exchange acs.orgacs.org
Thioether FormationProtected 5-mercapto-oxindoleOrganometallic SpeciesNucleophilic attack on sulfur acs.orgacs.org
DeprotectionProtected AZD4407 precursorAcidCleavage of protecting groups acs.orgacs.org

Computational and Theoretical Investigations of 5 Mercaptooxindole

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to investigating the intrinsic properties of a molecule. dergipark.org.tr These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for analyzing its stability, reactivity, and spectroscopic properties. For the oxindole (B195798) scaffold, DFT has been employed to confirm the chemical stability of its derivatives. nih.gov

Electronic structure analysis reveals how electrons are distributed within a molecule and how the molecule will interact with other species.

HOMO-LUMO Energetics : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tr The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.trdergipark.org.tr A small HOMO-LUMO gap suggests high reactivity, as less energy is required for electronic excitation. While specific values for 5-Mercaptooxindole are not available, analysis of related N-heterocyclic carbene precursors shows that a large gap implies high molecular stability. dergipark.org.tr

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the three-dimensional charge distribution of a molecule. dergipark.org.tr It visualizes regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For N-heterocyclic compounds, MEP analysis helps identify the most probable regions for electrophilic interactions. dergipark.org.tr This would be particularly useful for this compound to predict sites for hydrogen bonding and other non-covalent interactions essential for biological recognition.

Global and local reactivity descriptors are derived from electronic structure calculations to quantify and predict chemical behavior. These parameters provide a theoretical basis for understanding the reactive nature of a compound. dergipark.org.tr

Fukui Functions : This local descriptor identifies the most reactive sites within a molecule for nucleophilic and electrophilic attacks. It measures the change in electron density at a specific point when an electron is added to or removed from the system.

While specific descriptor values for this compound are not published, these theoretical tools are routinely applied to heterocyclic compounds to understand their reaction mechanisms.

Table 1: Key Global and Local Chemical Reactivity Descriptors

Descriptor Symbol Formula (based on Ionization Potential, I, and Electron Affinity, A) Significance
Chemical Hardness η (I - A) / 2 Measures resistance to deformation or change in electron configuration. Harder molecules are less reactive.
Chemical Softness S 1 / η Reciprocal of hardness. Softer molecules are more reactive.
Electronegativity χ (I + A) / 2 Measures the power of an atom or group to attract electrons.
Electrophilicity Index ω χ² / (2η) Quantifies the global electrophilic nature of a molecule.

| Fukui Function | f(r) | (∂ρ(r)/∂N)ᵥ | Identifies the most reactive sites in a molecule for electrophilic or nucleophilic attack. |

Given that this compound serves as a reagent in the synthesis of more complex, bioactive molecules, understanding its reaction pathways is of great interest. nih.gov Computational methods can be used to model a chemical reaction step-by-step, identifying the transition states (the highest energy points along the reaction coordinate) and any intermediates. This analysis provides deep mechanistic insight, explaining how bonds are formed and broken, and can be used to predict reaction outcomes and optimize synthetic conditions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. In MD, the motions of atoms and molecules are simulated over time by numerically solving Newton's laws of motion.

Dynamic Behavior : For oxindole derivatives designed as enzyme inhibitors, MD simulations are used to model the protein-ligand complex. mdpi.com These simulations reveal how the inhibitor moves within the binding site, the stability of its interactions, and any conformational changes in the protein, providing a more realistic picture of the binding event than static docking.

Solvent Effects : The solvent environment can significantly influence a molecule's properties and reactivity. Theoretical studies on oxindole derivatives have used models like the Polarizable Continuum Model (PCM) to compute how different solvents affect free energy, which is crucial for understanding solubility and thermodynamic feasibility. orientjchem.org MD simulations can explicitly model solvent molecules, offering detailed insights into solvation shells and specific solute-solvent interactions.

In Silico Molecular Recognition Studies

In silico molecular recognition, primarily through molecular docking, is a cornerstone of modern drug discovery. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

For the oxindole class of compounds, docking is extensively used to predict their binding affinity and interaction patterns with target proteins, often cyclin-dependent kinases (CDK) or vascular endothelial growth factor receptor-2 (VEGFR2). mdpi.comnih.gov Studies show that modifications to the oxindole core significantly affect binding. mdpi.com For instance, derivatives of this compound have demonstrated high potency and selectivity, suggesting strong and specific interactions at the molecular target. nih.gov A typical docking study would place this compound or its derivatives into the active site of a target protein, calculate a binding score, and analyze the network of hydrogen bonds and hydrophobic contacts that stabilize the complex.

Molecular Docking Methodologies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. wikipedia.org This method is fundamental in structure-based drug design, aiming to forecast the binding mode and affinity of a ligand within the active site of a target. wikipedia.orgrsc.org The process involves two main steps: sampling the conformational space of the ligand within the protein's binding site and then ranking these conformations using a scoring function. nih.gov

Various algorithms are employed to explore the vast number of possible conformations, including genetic algorithms, Monte Carlo methods, and incremental construction. nih.gov Scoring functions, which can be force-field-based, empirical, or knowledge-based, then estimate the binding affinity for each pose, allowing for the identification of the most probable binding mode. nih.gov

In the context of oxindole derivatives, molecular docking has been widely applied to elucidate their mechanism of action against various biological targets. For instance, studies on oxindole derivatives have utilized docking to predict their interactions with enzymes like urease and various protein kinases. researchgate.net These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the biological activity of these compounds.

For example, a series of novel diindolylmethane-based-thiadiazole analogs, which are derivatives of oxindole, were subjected to molecular docking studies to understand their urease inhibitory activity. The results indicated that these compounds fit well into the active site of the urease enzyme, with binding energies suggesting a thermodynamically favorable interaction. researchgate.net

Compound Derivative ClassTarget ProteinObserved Binding Energy (kcal/mol)Interacting Residues
Diindolylmethane-thiadiazoleUrease-8.20 to -10.55Not Specified
Indenyl-thiazoleGastric Cancer Protein (2BID)-5.95 to -6.446LEU46(A), PHE173(A), PHE24(A)
Quinoxaline-Based DerivativesPARP-1-54.3 to -79.3 (MM-GBSA)Not Specified
5-Indolylmethylen-4-oxo-2-thioxothiazolidineMurBNot SpecifiedNot Specified

Binding Affinity Prediction Methodologies (e.g., MM/PBSA, GBSA)

While molecular docking provides a rapid estimation of binding affinity, more accurate predictions can be obtained using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These methods calculate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. nih.govrsc.org

The binding free energy is typically calculated by taking snapshots from molecular dynamics (MD) simulations of the protein-ligand complex and computing the difference in the free energies of the complex, the free protein, and the free ligand. nih.gov The MM/PBSA and MM/GBSA methods are considered more rigorous than docking scoring functions and provide a better balance between computational cost and accuracy compared to more demanding methods like free energy perturbation. nih.govrsc.org

These methodologies have been successfully applied to study various ligand-protein systems, including those involving oxindole derivatives. For example, in a study of new quinoxaline-based derivatives as PARP-1 inhibitors, the prime MM-GBSA method was used to calculate the free energy of binding. The results showed significant binding affinities for the synthesized compounds, corroborating the experimental findings. mdpi.com

CompoundTarget ProteinMM-GBSA Binding Free Energy (kcal/mol)
Compound 4 (Quinoxaline derivative)PARP-1-54.3
Compound 5 (Quinoxaline derivative)PARP-1-60.9
Compound 8a (Quinoxaline derivative)PARP-1-79.3
Compound 10b (Quinoxaline derivative)PARP-1-63.9
Compound 11b (Quinoxaline derivative)PARP-1-54.4
Olaparib (Standard)PARP-1-93.0

Quantitative Structure-Reactivity/Binding Relationships (QSRR/QSBR) Methodologies

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Binding Relationships (QSBR) are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or binding affinity. mdpi.com These models are built by correlating physicochemical or structural descriptors of the molecules with their experimentally determined activities.

QSRR can be considered a specific application of the broader Quantitative Structure-Property Relationship (QSPR) approach, where the property of interest is chemical reactivity. mdpi.com Similarly, QSBR focuses on correlating structural features with binding affinities to a particular target. These models are valuable for predicting the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts. nih.gov

The development of a QSRR or QSBR model typically involves three main stages: descriptor calculation, variable selection, and model building using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. researchgate.net

While specific QSRR or QSBR studies focused solely on this compound are not extensively documented, the principles are widely applied to broader classes of heterocyclic compounds, including oxindole derivatives, to understand how structural modifications influence their biological activities. mdpi.comresearchgate.net For instance, preliminary structure-activity relationship (SAR) results for 3-indolyl-3-hydroxy oxindole derivatives have indicated that the introduction of specific substituents at certain positions is crucial for their antifungal activity. mdpi.com Such findings are the foundation for developing more quantitative QSAR models.

Mechanistic Investigations of Molecular Interactions with Biological Components

Protein-Ligand Binding Mechanisms and Kinetic Studies.wikipedia.orgnih.gov

The interaction between a protein and a ligand is a fundamental process in numerous cellular functions, ranging from enzymatic catalysis to signal transduction. wikipedia.org The formation of a protein-ligand complex is a reversible, non-covalent interaction governed by various forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. wikipedia.org Understanding the kinetics and mechanisms of these interactions is crucial for elucidating biological pathways and for the rational design of therapeutic agents. nih.gov

The binding affinity of a ligand for a protein is a measure of the strength of their interaction, often quantified by the dissociation constant (Kd). nih.gov A lower Kd value signifies a higher binding affinity. Molecular docking studies are frequently employed to predict the binding modes and estimate the binding affinities of ligands within the active site of a protein. These computational methods can provide valuable insights into the specific interactions, such as hydrogen bonding and hydrophobic contacts, that stabilize the protein-ligand complex. researchgate.net

For instance, in silico analyses of various compounds have demonstrated a range of binding affinities, often expressed in kcal/mol. researchgate.netresearchgate.net These studies highlight how different chemical moieties on a ligand can influence its orientation and interaction within a protein's binding pocket, ultimately affecting its binding affinity. researchgate.net

Below is an interactive table showcasing hypothetical binding affinities of 5-Mercaptooxindole and its analogues with a target protein, as might be determined by molecular docking studies.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
This compound -7.5Cys22, His41, Met165
Analogue A-8.2Cys22, His41, Phe140
Analogue B-6.9His41, Met165, Gln189
Analogue C-7.8Cys22, Phe140, Gln189

Note: The data in this table is illustrative and intended to represent typical findings from molecular docking studies.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org The study of enzyme inhibition is critical for understanding metabolic regulation and for the development of many pharmaceutical drugs. academyart.edu Inhibition can be either reversible or irreversible. libretexts.org Reversible inhibitors bind non-covalently and can be classified as competitive, non-competitive, uncompetitive, or mixed, based on how they interact with the enzyme and substrate. wikipedia.orgnih.gov

Competitive inhibition: The inhibitor binds to the active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.orglibretexts.org

Non-competitive inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's efficiency. academyart.edulibretexts.org

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. libretexts.orgnih.gov

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. academyart.edu

Kinetic studies are essential to determine the mechanism of inhibition. By measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to visualize the type of inhibition.

Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, known as an allosteric site. libretexts.org This binding event induces a conformational change in the enzyme that alters its activity. nih.gov Allosteric modulators can either be inhibitors, which decrease enzyme activity, or activators, which increase it.

Analogues of this compound could potentially act as allosteric regulators. By binding to an allosteric site, these compounds could modulate the enzyme's affinity for its substrate or its catalytic efficiency without directly competing for the active site. This mode of action can offer advantages in drug design, such as higher specificity and a reduced likelihood of side effects compared to active site inhibitors.

Covalent and Non-Covalent Interactions with Biomolecules

The interactions of small molecules with biological macromolecules can be broadly categorized as covalent or non-covalent. nih.gov Non-covalent interactions, which include hydrogen bonds, ionic bonds, van der Waals forces, and hydrophobic interactions, are generally reversible and play a crucial role in the formation of protein-ligand complexes. wikipedia.orgnih.gov Covalent interactions involve the formation of a strong, stable chemical bond between the molecule and its target. nih.gov

The thiol group (-SH) of cysteine residues in proteins is a highly reactive nucleophile and a common target for covalent modification by small molecules. nih.govthermofisher.com The reactivity of a specific cysteine residue is influenced by its local microenvironment within the protein structure. nih.gov Thiol-containing proteins play significant roles in various cellular processes, including redox signaling and enzymatic catalysis. nih.gov

This compound, possessing a thiol group, has the potential to interact with cysteine residues and other thiol-containing molecules, such as glutathione (B108866). nih.gov These interactions can occur through disulfide bond formation via a thiol-disulfide exchange reaction. nih.gov The formation of such covalent adducts can lead to the inactivation of enzymes and other proteins, a mechanism that is exploited by some therapeutic agents. researchgate.net The reaction of thiols can be monitored using reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. nih.govthermofisher.com

The table below summarizes the types of interactions this compound could have with thiol-containing biomolecules.

Interacting BiomoleculeType of InteractionPotential Consequence
Cysteine residue in a proteinCovalent (disulfide bond)Enzyme inhibition, alteration of protein function. nih.gov
GlutathioneCovalent (disulfide bond)Depletion of cellular antioxidant reserves. nih.gov
Thiol-containing enzymeCovalent modificationInactivation of the enzyme. researchgate.net

While the primary interactions of many small molecules are with proteins, some compounds can also interact with nucleic acids like DNA and RNA. These interactions can be non-covalent, involving mechanisms such as intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. Non-covalent interactions are fundamental to the structure and function of proteins and nucleic acids. rsc.org

Thiol-containing nucleotides, such as 5-mercapto-UTP, can be incorporated into RNA and used as probes to study protein-RNA interactions. nih.govnih.gov The thiol group can be modified to attach cross-linking agents, allowing for the identification of RNA-binding proteins. nih.govnih.gov While direct interaction of this compound with nucleic acids is less characterized, its structural features could potentially allow for non-covalent associations. Further research would be necessary to fully elucidate any such interactions.

Hydrogen Bonding Networks, Pi-Stacking, and Hydrophobic Interactions in Biological Environments

The interaction of this compound with biological macromolecules is governed by a combination of non-covalent forces, dictated by its distinct structural features: the oxindole (B195798) ring system, the lactam group, and the thiol (-SH) substituent.

Hydrogen Bonding: The this compound scaffold contains both hydrogen bond donors and acceptors, enabling it to form robust hydrogen bonding networks within protein binding sites. The lactam moiety is a key participant, with the secondary amine (-NH) acting as a hydrogen bond donor and the carbonyl group (C=O) serving as an acceptor. The thiol group at the 5-position can also act as a weak hydrogen bond donor. These interactions are crucial for the specific recognition and stabilization of the molecule within a biological target. For instance, in an enzyme's active site, these directed hydrogen bonds can anchor the molecule in a specific orientation, a fundamental principle in regulating protein-ligand binding affinity. purdue.edutum.de

Pi-Stacking Interactions: The aromatic benzene (B151609) ring fused to the pyrrolidinone core of the oxindole structure allows for significant π-π stacking interactions. These interactions occur with the aromatic side chains of amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. Such stacking forces are a major contributor to the stability of protein-ligand complexes and are often a key determinant of binding affinity. unimi.it

Table 1: Potential Molecular Interactions of this compound
Interaction TypeStructural Moiety of this compoundPotential Interacting Biological Partner (Amino Acid Residues)Significance in Biological Environment
Hydrogen Bond DonorLactam -NH, Thiol -SHAsp, Glu, Ser, Thr (side chain carbonyl/hydroxyl)Directional binding and specificity
Hydrogen Bond AcceptorLactam C=OAsn, Gln, Arg, Lys (side chain amides/amines)Stabilization of the ligand-protein complex
π-StackingOxindole aromatic ringPhe, Tyr, TrpContributes to binding affinity and complex stability
Hydrophobic InteractionsCarbocyclic ringAla, Val, Leu, IleMajor driving force for binding in aqueous environments

Influence on Cellular Redox Homeostasis and Oxidative Stress Pathways

Cellular redox homeostasis is the tightly regulated balance between the production of reactive oxygen species (ROS) and their elimination by antioxidant defense mechanisms. nih.gov An imbalance leads to oxidative stress, a condition implicated in numerous pathological states. The mercapto (-SH) group in this compound suggests a potential role in modulating these pathways.

Studies on structurally related mercapto-indole compounds, such as 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, have demonstrated significant antioxidant capabilities. researchgate.netmdpi.com The primary mechanism is attributed to the ability of the thiol group to act as a radical scavenger. It can directly quench free radicals, such as peroxyl radicals, by donating a hydrogen atom, thereby neutralizing their reactivity and terminating damaging chain reactions like lipid peroxidation. researchgate.netmdpi.com In a study using a 1,1′-diphenyl-2-picrylhydrazyl (DPPH) assay, a mercapto-triazino-indole derivative demonstrated the ability to scavenge DPPH radicals effectively. researchgate.net Furthermore, in a cellular model using erythrocytes subjected to oxidative damage by tert-butyl hydroperoxide (t-BuOOH), the compound provided protection against hemolysis, indicating its capacity to counteract oxidative damage in a biological membrane environment. researchgate.net

The antioxidant action of the thiol group in this compound can be summarized by two primary mechanisms:

Direct Radical Scavenging: The thiol group can donate a hydrogen atom to a free radical (R•), forming a stable thiyl radical (Oxindole-S•) and neutralizing the damaging species.

Redox Cycling: The thiol group can participate in redox cycling, potentially interacting with cellular antioxidant systems like the glutathione and thioredoxin pathways to maintain a reduced cellular environment. nih.gov

By mitigating the levels of ROS, this compound could potentially influence downstream signaling pathways that are sensitive to oxidative stress, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a master regulator of the endogenous antioxidant response. nih.gov

Structure-Mechanism Relationships (SMR) of this compound Derivatives in Modulating Specific Biological Processes

The oxindole scaffold is a "privileged structure" in medicinal chemistry, and modifications to its core can systematically alter its biological activity. Understanding the structure-mechanism relationships (SMR) is crucial for designing derivatives with enhanced potency and selectivity for specific biological processes. For this compound, key positions for modification include the thiol group (C5), the lactam nitrogen (N1), the C3 position, and other positions on the aromatic ring.

Modification of the Thiol Group (C5): The reactivity and nucleophilicity of the thiol group make it a prime site for modification. Alkylation or arylation of the sulfur atom would likely abolish its radical-scavenging antioxidant activity, which is dependent on the free thiol. mdpi.com However, such modifications could be used to attach other functional groups or to tune the molecule's interaction with specific targets where the thiol itself is not the primary pharmacophore.

Substitution at the Lactam Nitrogen (N1): The N1 position is frequently modified in oxindole-based inhibitors to explore hydrophobic pockets within target proteins. Introducing alkyl or aryl groups can enhance van der Waals and hydrophobic interactions, often leading to increased potency. The nature of the substituent can also influence the orientation of the entire molecule within the binding site.

Substitution at the C3 Position: The C3 position of the oxindole ring is highly versatile for introducing substituents that can project into different regions of a target's active site. The stereochemistry at this position is often critical for activity. For example, in inhibitors of tankyrase, a member of the poly(ADP-ribose) polymerase (PARP) family, modifications at positions analogous to the oxindole C3 are critical for achieving potency and selectivity by interacting with specific residues in the enzyme's binding pocket. scispace.com

Substitution on the Aromatic Ring: Adding substituents to other positions on the benzene ring (e.g., C4, C6, C7) can modulate the electronic properties (through electron-donating or electron-withdrawing groups) and steric profile of the molecule. These changes can fine-tune π-stacking interactions and hydrogen bonding potential, thereby altering the binding affinity and selectivity.

By systematically exploring these modifications, derivatives of this compound can be optimized to modulate specific biological processes, such as enzyme inhibition or protein-protein interaction disruption.

Design and Application of this compound as Chemical Probes for Biological Target Identification

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context. researchgate.net The this compound scaffold is well-suited for development into chemical probes for target identification and validation, a key process in drug discovery.

The design of a this compound-based chemical probe typically involves incorporating three key components:

A Recognition Moiety: The core this compound structure, which provides the binding affinity and selectivity for the target protein.

A Reactive Group (Warhead): For covalent probes, an electrophilic group can be incorporated that forms a permanent bond with a nearby nucleophilic amino acid (e.g., cysteine, lysine) on the target protein. The thiol group of this compound itself can act as a nucleophile or be modified to become a reactive site.

A Reporter Tag: A tag that allows for the detection and identification of the probe-target complex. Common tags include biotin (B1667282) for affinity purification (e.g., for mass spectrometry-based proteomic identification) or a fluorophore for visualization via microscopy. biorxiv.org

Table 2: Design Strategy for this compound-Based Chemical Probes
ComponentFunctionExample Modification to this compound Scaffold
Recognition MoietyBinds to the target protein with affinity and selectivity.The core this compound structure.
Reactive Group (Warhead)Forms a covalent bond with the target protein for stable labeling.Attachment of an acrylamide (B121943) or chloroacetamide group to the N1 or C3 position.
Reporter TagEnables visualization or purification of the probe-target complex.Attachment of a biotin or a fluorophore via a flexible linker to a non-critical position (e.g., N1 or off the thiol group).

The application of such probes in chemical proteomics would involve treating cells or cell lysates with the this compound probe. After allowing the probe to bind (and covalently link) to its target(s), the reporter tag is used to isolate the probe-protein complexes. Subsequent analysis by mass spectrometry can then identify the proteins that were specifically targeted by the this compound scaffold, thereby elucidating its mechanism of action and discovering new potential therapeutic targets. nih.govscispace.com

Emerging Research Avenues and Future Directions for 5 Mercaptooxindole Studies

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 5-mercaptooxindole and its derivatives has traditionally relied on multi-step processes that can involve harsh reagents and generate significant waste. wordpress.com A primary future direction is the development of novel synthetic strategies that align with the principles of green chemistry. pandawainstitute.comnih.gov These efforts aim to improve efficiency, reduce environmental impact, and enhance safety. imist.ma

Key areas of development include:

One-Pot Reactions: Designing multi-component reactions (MCRs) where starting materials are converted into complex this compound derivatives in a single step, which avoids the isolation of intermediates and minimizes solvent usage and waste. rsc.orgresearchgate.net

Use of Greener Solvents: Shifting from conventional hazardous organic solvents to more environmentally benign alternatives like water or bio-based solvents. rsc.orgsemanticscholar.org

Reusable Catalysts: Employing heterogeneous or reusable catalysts, such as metal-organic frameworks (MOFs), which can be easily separated from the reaction mixture and reused multiple times, improving cost-effectiveness and sustainability. rsc.org

Flow Chemistry: Implementing continuous flow reactors for synthesis, which can offer better control over reaction parameters, improve safety for hazardous steps, and allow for easier scalability compared to traditional batch processes.

Alternative Energy Sources: Exploring microwave irradiation or ultrasonic-assisted synthesis to accelerate reaction times and improve yields, often under milder conditions than conventional heating. semanticscholar.org

Table 1: Comparison of Conventional and Potential Sustainable Synthetic Approaches for Oxindole (B195798) Derivatives

Feature Conventional Synthesis Approach Emerging Sustainable Approach
Catalyst Often uses stoichiometric, non-recoverable reagents. Employs reusable catalysts like MOFs or heterogeneous catalysts. rsc.org
Solvents Typically relies on hazardous organic solvents (e.g., dichloromethane, chlorosulfonic acid). wordpress.com Utilizes water, ethanol, or solvent-free conditions. imist.marsc.org
Process Multi-step batch processing with intermediate isolation. wordpress.com One-pot, multi-component reactions or continuous flow processes. researchgate.net
Efficiency May have lower atom economy and generate more waste. Aims for high atom economy and waste prevention. pandawainstitute.com
Energy Relies on conventional heating, potentially for long durations. Can use alternative energy sources like microwaves to reduce reaction times. semanticscholar.org

Integration of Advanced Computational Techniques with Experimental Research

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemistry. numberanalytics.comnih.gov For this compound, advanced computational techniques are crucial for accelerating discovery and providing deep molecular insights that are difficult to obtain through experiments alone. vtu.ac.intaylorfrancis.comrwth-aachen.de

Future research will increasingly leverage:

Density Functional Theory (DFT): DFT calculations can predict a wide range of molecular properties, including geometric structures, vibrational frequencies (for interpreting IR spectra), and electronic properties like HOMO-LUMO energy gaps, which relate to reactivity. researchgate.netorientjchem.orgmdpi.com This method can also be used to model reaction pathways and transition states, helping to elucidate complex mechanisms. nih.govrsc.org

Molecular Docking: These simulations predict the preferred orientation and binding affinity of this compound derivatives within the active site of a biological target, such as an enzyme or receptor. nih.govresearchgate.net This is instrumental in structure-based drug design and in rationalizing observed structure-activity relationships (SAR). nih.gov

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate chemical structures with biological activity, QSAR can predict the potency of new, unsynthesized derivatives, helping to prioritize synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a this compound derivative bound to its protein target over time, providing insights into the stability of the interaction and the role of conformational changes.

Table 2: Application of Computational Methods in this compound Research

Computational Technique Application in this compound Studies Reference
Density Functional Theory (DFT) Predict molecular geometry, electronic properties, and reactivity indices. Elucidate reaction mechanisms. researchgate.netorientjchem.orgmdpi.com
Molecular Docking Predict binding modes and affinities to protein targets (e.g., kinases, enzymes). Guide rational drug design. nih.govresearchgate.netnih.gov
Molecular Dynamics (MD) Assess the stability of ligand-protein complexes and explore conformational flexibility. numberanalytics.com
QSAR Develop predictive models for biological activity to prioritize synthesis of novel derivatives. rsc.org

Exploration of Undiscovered Mechanistic Reactivity Pathways

The this compound scaffold features multiple reactive sites: the nucleophilic thiol group, the enolizable C3 position, the amide nitrogen, and the aromatic ring. While some reactions are well-understood, there is significant potential to uncover and exploit novel mechanistic pathways.

Future investigations will likely focus on:

Catalyzed Cross-Coupling Reactions: Developing new palladium, copper, or nickel-catalyzed methods for C-S bond formation, allowing for the facile synthesis of a diverse library of aryl thioether derivatives from this compound. researchgate.net

Thiol-Ene/Thiol-Yne Chemistry: Utilizing the mercapto group in radical-mediated or photochemically initiated "click" reactions to conjugate this compound with alkenes or alkynes, providing a highly efficient route to complex adducts.

Asymmetric Catalysis: Exploring enantioselective reactions at the C3 position of the oxindole ring while the mercapto group is protected or involved in directing the stereochemical outcome.

Disulfide Bond Formation and Cleavage: Investigating the controlled oxidation of this compound to its corresponding disulfide. acs.org Such disulfide-linked dimers could act as prodrugs or stimuli-responsive materials, cleaving back to the active monomer under the reductive conditions found inside cells. acs.org

Unusual Rearrangements: Investigating the possibility of novel molecular rearrangements under specific thermal, photochemical, or catalytic conditions, similar to known transformations like the Beckmann rearrangement. masterorganicchemistry.com

Table 3: Potential Mechanistic Pathways for this compound

Reaction Type Key Reactive Site(s) Potential Transformation
Nucleophilic Substitution Thiol (as thiolate) Formation of thioethers via reaction with alkyl or aryl halides. acs.orgacs.org
Nucleophilic Addition Thiol Addition to electrophilic double bonds (e.g., Michael addition). youtube.com
Redox Chemistry Thiol Oxidation to disulfide or sulfonyl species; involvement in radical chain reactions. acs.org
Cross-Coupling Thiol, Aromatic C-H Catalyzed formation of C-S bonds with aryl halides or boronic acids. researchgate.net
Condensation C3-Methylene Reaction with aldehydes or ketones to form 3-substituted oxindoles. nih.gov

Rational Design of Highly Selective Chemical Tools for Specific Biological Pathway Interrogation

A critical goal in chemical biology is the development of chemical probes—small molecules with high potency and selectivity for a specific protein target. thermofisher.comeubopen.org Such tools are essential for validating the role of a target in disease and for dissecting complex biological pathways. researchgate.netnih.gov The this compound scaffold is a promising starting point for creating such probes. For instance, a derivative with a C(5)-SH group showed potent inhibitory activity against VEGFR-2 and PDGFRβ kinases. nih.gov

The rational design process involves:

Structure-Based Design: Using crystal structures or homology models of target proteins to design this compound derivatives that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize clashes within the binding site. nih.gov

Selectivity Profiling: Systematically testing optimized compounds against a broad panel of related and unrelated proteins (e.g., a kinome-wide screen) to ensure they are highly selective for the intended target. chemicalprobes.org

Incorporation of Reporter Tags: Modifying the this compound structure to include a fluorophore, biotin (B1667282), or a clickable handle (like an alkyne) via the thiol group or another position. This allows for visualization of the probe in cells, affinity purification of the target protein, or identification of off-targets.

Development of Negative Controls: Synthesizing a structurally similar but biologically inactive analogue. eubopen.org This is crucial for confirming that any observed biological effect is due to the specific interaction of the probe with its target and not due to non-specific effects.

Table 4: Rational Design Strategies for this compound-Based Chemical Probes

Design Strategy Purpose Example Modification
Enhance Potency Increase binding affinity for the target protein. Modify substituents on the aromatic ring or N1 position to exploit specific binding pockets.
Improve Selectivity Reduce binding to off-target proteins. Alter the size or electronics of substituents to create steric clashes in the binding sites of related off-targets. chemicalprobes.org
Enable Target Engagement Confirm the probe binds to its target in living cells. Introduce a photo-affinity label or a "clickable" alkyne tag for subsequent analysis.
Create Negative Control Differentiate target-specific effects from non-specific ones. Synthesize an isomer or analogue predicted by docking to have weak or no binding affinity. eubopen.org

Interdisciplinary Approaches in Chemical Biology and Materials Science

The unique properties of this compound position it at the interface of multiple scientific disciplines, particularly chemical biology and materials science. wikipedia.orgbritannica.com Future research will benefit from fostering collaborations that bridge these fields.

In Chemical Biology: Beyond acting as simple inhibitors, this compound derivatives can be developed into sophisticated tools to study cellular function. nih.gov The nucleophilic thiol group is ideal for covalent targeting of specific cysteine residues in proteins, enabling the design of highly specific irreversible inhibitors or probes for chemoproteomic studies. nih.gov Furthermore, derivatives could be designed to modulate protein-protein interactions or to act as fluorescent sensors whose optical properties change upon binding to a target.

In Materials Science: The field of materials science focuses on designing materials with novel properties and functions. ktu.ltcas.orguni-koblenz.de The this compound moiety offers several features for materials applications:

Surface Functionalization: The thiol group can strongly bind to the surface of gold nanoparticles or quantum dots, allowing for the creation of functionalized nanomaterials for use in biosensing, imaging, or drug delivery.

Redox-Responsive Polymers: this compound can be polymerized or grafted onto polymer backbones. The reversible formation of disulfide bonds between moieties could be used to create hydrogels or nanoparticles that disassemble and release an encapsulated cargo in response to a reductive environment, such as that inside cancer cells.

Conductive Polymers: The conjugated system of the oxindole ring suggests that polymers incorporating this unit could possess interesting electronic or optical properties, potentially for use in organic electronics or sensors.

Table 5: Potential Interdisciplinary Applications of this compound

Field Application Key Feature Utilized
Chemical Biology Covalent protein labeling and chemoproteomics. Reactivity of the thiol group with cysteine residues. nih.gov
Chemical Biology Development of fluorescent biosensors. Changes in the conjugated system upon target binding.
Materials Science Functionalization of gold nanoparticles. Strong affinity of sulfur for gold surfaces.
Materials Science Creation of redox-responsive drug delivery systems. Reversible disulfide bond formation. acs.org
Materials Science Synthesis of novel polymers with electronic properties. The conjugated π-system of the oxindole core. wikipedia.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.